molecular formula C20H17ClF3N3OS B304124 3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No. B304124
M. Wt: 439.9 g/mol
InChI Key: IMUMOSZQRGHLJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a synthetic compound with potential applications in scientific research. It is a member of the cycloheptathiophene family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Mechanism of Action

The mechanism of action of 3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is not fully understood, but it is thought to involve modulation of the activity of the CB2, TRPV1, and NaV1.7 targets. The compound has been shown to act as a partial agonist of the CB2 receptor, which is involved in the regulation of immune function and inflammation. It also exhibits activity against TRPV1, a channel involved in pain perception and inflammation, and NaV1.7, a channel involved in the transmission of pain signals.
Biochemical and Physiological Effects:
3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound is able to inhibit the activity of the CB2 receptor, TRPV1 channel, and NaV1.7 channel. In vivo studies have shown that the compound is able to reduce pain and inflammation in animal models of these conditions. The compound has also been shown to exhibit antitumor activity in vitro and in vivo, although the mechanisms underlying this activity are not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of 3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is its ability to modulate the activity of a range of biological targets involved in pain perception, inflammation, and neuronal excitability. This makes the compound a potentially useful tool for studying these processes in vitro and in vivo. However, one limitation of the compound is its relatively low potency and selectivity for its targets, which may limit its usefulness in certain experimental contexts.

Future Directions

There are several future directions for research on 3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide. One direction is to further investigate the mechanisms underlying the compound's activity against CB2, TRPV1, and NaV1.7, as well as its antitumor activity. This could involve the use of more selective ligands and the development of more sensitive assays for measuring target activity. Another direction is to explore the potential of the compound as a therapeutic agent for pain and inflammation, as well as other conditions such as cancer. This could involve the use of animal models to test the compound's efficacy and safety, as well as the development of more potent and selective analogs.

Synthesis Methods

The synthesis of 3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide involves several steps. The starting material is 2-chloro-5-(trifluoromethyl)aniline, which is reacted with 5-bromo-2-thiophenecarboxylic acid to form the corresponding amide. The amide is then cyclized using trifluoroacetic acid to form the cycloheptathiophene ring system. The resulting compound is then treated with ammonia to introduce the amino group, and the carboxylic acid is converted to the corresponding carboxamide using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine.

Scientific Research Applications

3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has potential applications in scientific research, particularly in the areas of pharmacology and medicinal chemistry. The compound has been shown to exhibit activity against a range of biological targets, including the cannabinoid receptor CB2, the transient receptor potential vanilloid 1 (TRPV1) channel, and the voltage-gated sodium channel NaV1.7. These targets are involved in a variety of physiological processes, including pain perception, inflammation, and neuronal excitability.

properties

Product Name

3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Molecular Formula

C20H17ClF3N3OS

Molecular Weight

439.9 g/mol

IUPAC Name

6-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C20H17ClF3N3OS/c21-13-7-6-11(20(22,23)24)9-15(13)26-18(28)17-16(25)12-8-10-4-2-1-3-5-14(10)27-19(12)29-17/h6-9H,1-5,25H2,(H,26,28)

InChI Key

IMUMOSZQRGHLJR-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)N=C3C(=C2)C(=C(S3)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)N

Canonical SMILES

C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl

Origin of Product

United States

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